molecular formula C16H15N3 B2859634 DCDAPH CAS No. 136822-54-3

DCDAPH

Cat. No.: B2859634
CAS No.: 136822-54-3
M. Wt: 249.317
InChI Key: BFARWNGBCHXSTB-GGWOSOGESA-N
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Description

DCDAPH is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentadienylidene chain and a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCDAPH typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization and dehydration to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

DCDAPH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of DCDAPH involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DCDAPH is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and photophysical properties

Properties

IUPAC Name

2-[(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-19(2)16-10-8-14(9-11-16)6-4-3-5-7-15(12-17)13-18/h3-11H,1-2H3/b5-3+,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARWNGBCHXSTB-GGWOSOGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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